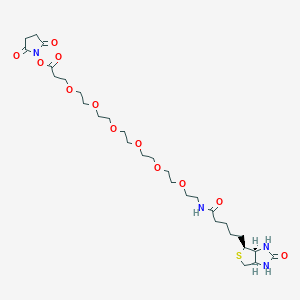

Biotin-PEG6-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotin-PEG6-NHS ester is a PEG derivative that contains a Biotin group and an NHS ester group . It is an amine reactive biotinylation reagent that can couple with amino (-NH2) containing molecules . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Biotin-PEG6-NHS ester is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Molecular Structure Analysis

The molecular formula of Biotin-PEG6-NHS ester is C29H48N4O12S . The molecular weight is 676.8 g/mol .Chemical Reactions Analysis

The NHS group of Biotin-PEG6-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is commonly used in protein biology methods .Physical And Chemical Properties Analysis

The molecular formula of Biotin-PEG6-NHS ester is C29H48N4O12S . The molecular weight is 676.8 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Pegylation of RNA Spiegelmers by a Novel Widely Applicable Two‐Step Process for the Conjugation of Carboxylic Acids to Amino‐Modified Oligonucleotides: This study demonstrates a two-step method for the conjugation of carboxylic acids to amino-modified oligonucleotides, using 40-kDa polyethylene glycol (PEG) carboxylic acid and biotin as examples. This method is broadly applicable to attaching small to large molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).

Peptide Biotinylation with Amine-Reactive Esters: Differential Side Chain Reactivity: This research explores the reactivity of NHS esters of biotin with peptides and proteins, highlighting the selective acylation of different functional groups under mild conditions. It provides critical insights into sequence-dependent acylation and the versatility of biotin-NHS esters in bioconjugation applications (Miller et al., 1997).

Simple Test System for Single Molecule Recognition Force Microscopy: This study presents a system for detecting receptor–ligand interactions at the single-molecule level using atomic force microscopy (AFM). It involves the preparation of AFM sensors with tethered biotin molecules, demonstrating the application of biotin-PEG-NHS conjugates in creating tools for molecular recognition studies (Riener et al., 2003).

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by Hydrophilic Interaction Chromatography (HILIC): This research offers a method for quantifying NHS, a key component in bioconjugation reactions, highlighting its importance in ensuring the quality and efficacy of biotin-NHS esters used in scientific research (Klykov & Weller, 2015).

Labeling a Protein with Fluorophores Using NHS Ester Derivitization: This paper discusses the use of NHS ester chemistry for conjugating fluorescent probes, biotin, and cross-linkers to primary amines of proteins, illustrating another key application of biotin-PEG6-NHS ester in protein labeling and visualization studies (Nanda & Lorsch, 2014).

Mecanismo De Acción

Target of Action

Biotin-PEG6-NHS ester is an amine reactive biotinylation reagent . Its primary targets are amino (-NH2) containing molecules , specifically lysine and N-terminal amino groups . These targets play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The NHS group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This interaction results in the biotinylation of the target molecule, effectively tagging it with a biotin moiety .

Biochemical Pathways

The primary biochemical pathway affected by Biotin-PEG6-NHS ester is the biotinylation of proteins . This process is crucial for various biological processes, including cell signaling, protein localization, and protein-protein interactions . The downstream effects of this pathway can vary widely depending on the specific protein being biotinylated.

Result of Action

The primary result of Biotin-PEG6-NHS ester’s action is the biotinylation of target proteins . This modification can significantly alter the properties of the protein, potentially affecting its function, localization, and interactions with other proteins . The specific effects can vary widely depending on the nature of the protein being modified.

Action Environment

The action of Biotin-PEG6-NHS ester is influenced by environmental factors such as pH. The NHS group in the compound reacts specifically and efficiently with its targets at a pH of 7-9 . Outside this range, the efficiency of reaction may decrease. Additionally, the compound’s solubility and stability may be affected by temperature and the presence of other chemicals in the environment .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDVPTVNWZPKBQ-LXWOLXCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N4O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG6-NHS ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)